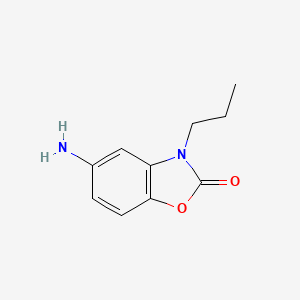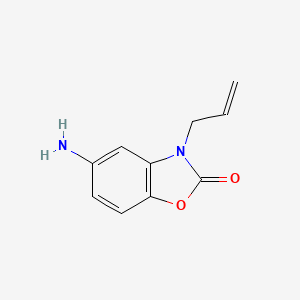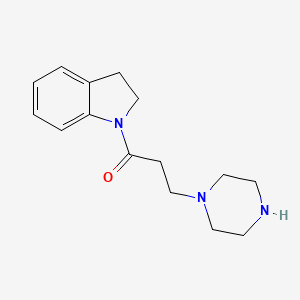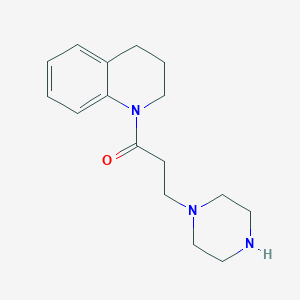![molecular formula C16H12N2O2S B7842270 2-{4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}acetic acid](/img/structure/B7842270.png)
2-{4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}acetic acid: is a complex organic compound that features a pyridine ring, a thiazole ring, and a phenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}acetic acid typically involves multiple steps, starting with the formation of the pyridine and thiazole rings. The phenyl group is then attached to the acetic acid moiety through a series of reactions involving halogenation and nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions can help improve the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}acetic acid: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce different substituents onto the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines or halides can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, with modifications to the pyridine, thiazole, or phenyl groups. These derivatives can have different physical and chemical properties, making them useful for different applications.
Scientific Research Applications
2-{4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}acetic acid: has several scientific research applications, including:
Chemistry: : The compound can be used as an intermediate in the synthesis of more complex molecules.
Biology: : It may be used in biological studies to investigate the interactions of pyridine and thiazole derivatives with biological targets.
Medicine: : Potential medicinal applications include the development of new drugs or therapeutic agents.
Industry: : The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-{4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}acetic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
2-{4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}acetic acid: can be compared with other similar compounds, such as:
2-(Pyridin-4-yl)acetic acid: : This compound lacks the thiazole ring and phenyl group.
2-(Pyridin-4-yl)thiazole-4-carboxylic acid: : This compound has a similar structure but lacks the phenyl group.
2-(Pyridin-4-yl)thiazole-5-carboxylic acid: : This compound has a different position of the carboxylic acid group on the thiazole ring.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
2-[4-(2-pyridin-4-yl-1,3-thiazol-4-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-15(20)9-11-1-3-12(4-2-11)14-10-21-16(18-14)13-5-7-17-8-6-13/h1-8,10H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRQEZARAQPJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CSC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl [(butan-2-yl)carbamoyl]formate](/img/structure/B7842195.png)
![Imidazo[1,5-a]pyridin-3-ylmethanamine](/img/structure/B7842220.png)
![1-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoyl]piperidine-4-carboxylicacid](/img/structure/B7842239.png)
![1-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoyl]piperidine-3-carboxylic acid](/img/structure/B7842240.png)
![4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]benzoic acid](/img/structure/B7842250.png)
![2-[2-(Propan-2-yloxy)ethyl]piperidine](/img/structure/B7842258.png)





![5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine](/img/structure/B7842294.png)
![5-[2-(4-methoxyphenyl)ethyl]-4-methyl-4H-1,2,4-triazol-3-amine](/img/structure/B7842298.png)
![(2E)-3-[4-(dimethylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B7842304.png)
